[1-(2-Methoxyethyl)cyclobutyl]methanol
Overview
Description
[1-(2-Methoxyethyl)cyclobutyl]methanol is an organic compound with the molecular formula C₈H₁₆O₂ It features a cyclobutyl ring substituted with a methoxyethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyethyl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of cyclobutylmethyl bromide with sodium methoxide in methanol, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving catalytic methods and continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclobutylmethanol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are typical.
Major Products Formed:
Oxidation: Cyclobutylmethanal or cyclobutylmethanoic acid.
Reduction: Cyclobutylmethanol.
Substitution: Various substituted cyclobutylmethanol derivatives.
Scientific Research Applications
[1-(2-Methoxyethyl)cyclobutyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2-Methoxyethyl)cyclobutyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance its solubility and bioavailability, facilitating its interaction with biological systems. The hydroxymethyl group can participate in hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Cyclobutylmethanol: Lacks the methoxyethyl group, resulting in different chemical properties and reactivity.
2-Methoxyethylcyclobutane: Similar structure but without the hydroxymethyl group, affecting its chemical behavior and applications.
Uniqueness: [1-(2-Methoxyethyl)cyclobutyl]methanol is unique due to the presence of both the methoxyethyl and hydroxymethyl groups, which confer distinct chemical and physical properties. These functional groups enhance its versatility in synthetic applications and potential biological activities.
Properties
IUPAC Name |
[1-(2-methoxyethyl)cyclobutyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-10-6-5-8(7-9)3-2-4-8/h9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGPXEZWLKYKLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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